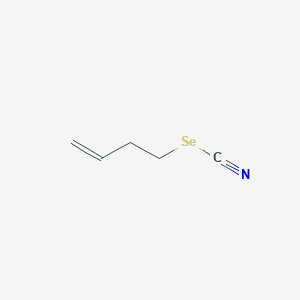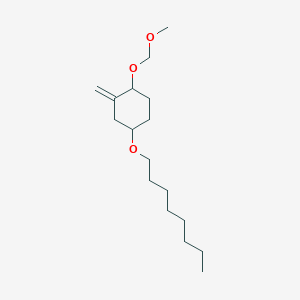![molecular formula C15H11F3N2O4 B14240154 N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide CAS No. 494208-81-0](/img/structure/B14240154.png)
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a nitro group, and a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide is unique due to the combination of its trifluoromethoxy and nitro groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and interaction with biological targets.
Propriétés
Numéro CAS |
494208-81-0 |
|---|---|
Formule moléculaire |
C15H11F3N2O4 |
Poids moléculaire |
340.25 g/mol |
Nom IUPAC |
N-[2-methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H11F3N2O4/c1-9-8-10(24-15(16,17)18)6-7-12(9)19-14(21)11-4-2-3-5-13(11)20(22)23/h2-8H,1H3,(H,19,21) |
Clé InChI |
WZPRIQJCEDGMKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)


![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)


![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)


